Manganese(2+) neoundecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

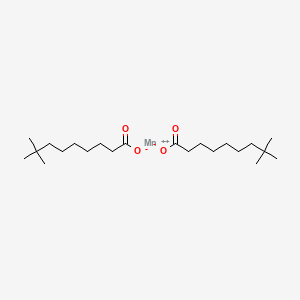

Manganese(2+) neoundecanoate is an organometallic compound where manganese is coordinated with neoundecanoate ligands. This compound is of interest due to its potential applications in various fields, including catalysis, material science, and biochemistry. The manganese ion in this compound is in the +2 oxidation state, which is common for manganese in many of its compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(2+) neoundecanoate can be synthesized through the reaction of manganese(II) acetate with neoundecanoic acid. The reaction typically involves dissolving manganese(II) acetate in a suitable solvent, such as ethanol, and then adding neoundecanoic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where manganese(II) acetate and neoundecanoic acid are mixed in large quantities. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Catalytic Activation of Alkyl Hydroperoxides

Manganese neodecanoate initiates radical polymerizations by decomposing cumene hydroperoxide (CHP) into reactive radicals. This process is critical for curing resins and coatings:

-

Reaction with Cumene Hydroperoxide :

\ceMn2++ROOH−>Mn3++RO∙+OH−The Mn(II) center oxidizes hydroperoxide (ROOH) to generate alkoxy radicals (RO- ), which initiate polymerization .

Key Observations :

In Situ Catalyst Formation with tmtacn Ligands

Manganese neodecanoate acts as a precursor to active catalysts when mixed with N,N′,N″-trimethyl-1,4,7-triazacyclononane (tmtacn):

-

Coordination Chemistry :

-

Mn(II) complexes with tmtacn form dinuclear species (e.g., [Mn₂(μ-O)(RCO₂)₂(tmtacn)₂]²⁺) that enhance catalytic activity .

-

The ligand stabilizes higher oxidation states, modulating redox activity .

Comparative Performance :

Catalyst System Lag Phase Duration Oxidation State (Resting) CHP Decomposition Rate Mn(neodecanoate)₂ >90 min Mn(II) Slow Mn(neodecanoate)₂ + tmtacn ~30 min Mn(II) → Mn(III/IV) Moderate to Fast Co(II)(2-ethylhexanoate)₂ <10 min Co(II/III) Rapid -

Oxidation State Dynamics

The resting state of manganese neodecanoate during catalysis depends on the oxidant:

-

With Hydroperoxides :

-

Contrast with H₂O₂ Systems :

Reaction Inhibition and Sensitivity

-

Inhibition by Oxygen :

Atmospheric oxygen oxidizes Mn(II) to Mn(III/IV), reducing catalytic efficiency . -

Concentration Dependence :

Alkene conversion exhibits threshold behavior: no reaction occurs below 0.1 mM Mn(neodecanoate)₂, but rapid polymerization initiates at 0.5 mM .

Structural and Stability Insights

-

Thermal Stability :

Decomposes above 1962°C (boiling point) . -

Solubility :

Soluble in organic solvents (e.g., mineral spirits, acetonitrile) but insoluble in water .

Environmental and Industrial Relevance

Scientific Research Applications

Paints and Coatings

Manganese(2+) neodecanoate is primarily utilized as a primary drier in paint formulations. Its effectiveness is attributed to its ability to accelerate the oxidative drying process, which is crucial for the formation of durable paint films. The compound is often used in high-temperature applications where traditional cobalt-based driers may not perform optimally .

| Property | Details |

|---|---|

| Metal Content | 8% Mn |

| Solvent | D60 |

| Application Temperature | High-temperature settings |

| Drier Functionality | Surface and through drying |

Ink Formulations

In ink formulations, manganese(2+) neodecanoate serves as an efficient ink drier, particularly in sheet-fed heat-set applications. Its incorporation improves drying times, which is critical for high-speed printing processes .

Catalytic Applications

Manganese(2+) neodecanoate has been explored as a catalyst in various chemical reactions due to its redox properties and coordination chemistry.

Alkene Radical Polymerization

Recent studies have demonstrated that manganese complexes, including manganese(2+) neodecanoate, can initiate alkene radical polymerizations. These reactions are significant in the production of cross-linked polymers used in coatings and adhesives. The ability to tune the curing kinetics through the oxidation state of manganese enhances its applicability in industrial processes .

| Reaction Type | Catalyst | Application |

|---|---|---|

| Alkene Radical Polymerization | Manganese(2+) Neodecanoate | Production of cross-linked polymers |

Decomposition of Alkyl Hydroperoxides

Manganese(2+) neodecanoate has shown potential as a catalyst for the decomposition of alkyl hydroperoxides, which are often by-products in polymerization reactions. This application is particularly relevant for improving the efficiency of resin curing processes .

Industrial Use Case: Ink Driers

A case study conducted by Umicore highlighted the use of manganese(2+) neodecanoate as a primary drier in commercial ink formulations. The study reported significant improvements in drying times and film hardness compared to formulations without this compound.

Research Study: Polymer Curing

A research article published in a peer-reviewed journal examined the role of manganese(2+) neodecanoate in curing alkyd paints through radical polymerization mechanisms. The findings indicated that varying the oxidation states of manganese could optimize curing times and enhance final product properties .

Mechanism of Action

The mechanism by which manganese(2+) neoundecanoate exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications, where the compound can act as an electron donor or acceptor. In biological systems, this compound can mimic the activity of manganese-containing enzymes, participating in various metabolic pathways.

Comparison with Similar Compounds

Manganese(II) acetate: Another manganese(II) compound with acetate ligands.

Manganese(II) chloride: A simple manganese(II) salt with chloride ligands.

Manganese(II) sulfate: A manganese(II) salt with sulfate ligands.

Uniqueness: Manganese(2+) neoundecanoate is unique due to the presence of neoundecanoate ligands, which impart specific chemical properties to the compound. These ligands can influence the solubility, stability, and reactivity of the compound, making it suitable for specialized applications in catalysis and material science. The neoundecanoate ligands also provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall reactivity.

Biological Activity

Manganese(2+) neodecanoate, a manganese salt of neodecanoic acid, has garnered attention due to its diverse biological activities and potential applications in various fields. This article delves into the compound's biological activity, including its mechanisms, toxicological assessments, and relevant case studies.

- Chemical Formula : C20H38MnO4

- Molecular Weight : 394.51 g/mol

- CAS Number : 84962-58-3

Manganese(2+) neodecanoate is characterized by its coordination chemistry and redox properties, which play crucial roles in its biological activity.

Mechanisms of Biological Activity

Manganese compounds are known for their involvement in various biological processes, primarily through their enzymatic functions and interactions with cellular components. The following mechanisms have been identified:

- Enzymatic Co-factor : Manganese acts as a co-factor for several enzymes, including superoxide dismutase (MnSOD), which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

- Radical Polymerization Initiation : Recent studies have shown that manganese complexes, including manganese(2+) neodecanoate, can initiate radical polymerization processes. This property is particularly useful in curing resin formulations, where it activates alkyl hydroperoxides to generate radicals necessary for polymerization .

Toxicological Assessments

The safety profile of manganese(2+) neodecanoate has been evaluated through various studies:

- Neurotoxicity : Chronic exposure to manganese compounds has been linked to neurotoxic effects, known as manganism, characterized by symptoms similar to Parkinson's disease . However, manganese(2+) neodecanoate itself has not been classified as a carcinogen or reproductive toxin based on current assessments .

- Acute Toxicity : Limited data suggest that manganese salts can cause harmful systemic effects following acute exposure. The primary route of exposure is through skin contact or inhalation, especially in industrial settings where these compounds are used .

Case Study 1: Manganese Complexes in Resin Curing

A study investigated the use of manganese(2+) neodecanoate in the curing process of alkyd paints. The research demonstrated that the stability of manganese complexes significantly affects the curing kinetics of resin mixtures. The ability of these complexes to activate hydroperoxides led to enhanced polymerization rates compared to traditional cobalt-based catalysts .

Case Study 2: Biological Effects on Cellular Models

In vitro studies have assessed the impact of manganese(2+) neodecanoate on various cell lines. These studies indicated that while low concentrations may promote cellular proliferation due to enhanced antioxidant activity, higher concentrations could induce cytotoxic effects and oxidative stress .

Comparative Analysis of Manganese Compounds

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| Manganese(2+) Neodecanoate | Enzymatic co-factor; initiates polymerization | Low reproductive toxicity; neurotoxic at high levels |

| Manganese(II) Sulfate | Antioxidant activity; supports enzyme function | Neurotoxic; potential reproductive toxicity |

| Manganese(III) Acetate | Catalytic activity; involved in redox reactions | Moderate toxicity; neurotoxic |

Properties

CAS No. |

93918-15-1 |

|---|---|

Molecular Formula |

C22H42MnO4 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

8,8-dimethylnonanoate;manganese(2+) |

InChI |

InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

YYMFMPUXXGUJSA-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.